![molecular formula C9H12N2O B1609763 7-amino-4-methyl-2H-1,4-benzoxazine CAS No. 220844-82-6](/img/structure/B1609763.png)
7-amino-4-methyl-2H-1,4-benzoxazine
Overview
Description
7-amino-4-methyl-2H-1,4-benzoxazine (AMBO) is an important heterocyclic compound that has been widely studied due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. AMBO is a five-membered ring structure containing an oxygen, nitrogen, and carbon atoms. It is a heterocyclic compound that has been studied extensively due to its potential uses in the synthesis of drugs, as well as its potential therapeutic effects.
Scientific Research Applications
7-amino-4-methyl-2H-1,4-benzoxazine has been studied extensively due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and antifungal agents. 7-amino-4-methyl-2H-1,4-benzoxazine has also been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, 7-amino-4-methyl-2H-1,4-benzoxazine has been studied for its potential role in the development of novel drug delivery systems.
Mechanism of Action
Result of Action
The molecular and cellular effects of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .
Advantages and Limitations for Lab Experiments
The use of 7-amino-4-methyl-2H-1,4-benzoxazine in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound and is easy to synthesize. In addition, it is a stable compound and does not require special storage conditions. However, there are some limitations to the use of 7-amino-4-methyl-2H-1,4-benzoxazine in laboratory experiments. The compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, 7-amino-4-methyl-2H-1,4-benzoxazine is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
In the future, further research is needed to better understand the mechanism of action of 7-amino-4-methyl-2H-1,4-benzoxazine and to develop more effective therapeutic strategies. In addition, further studies are needed to explore the potential of 7-amino-4-methyl-2H-1,4-benzoxazine as a drug delivery system. Finally, further research is needed to explore the potential of 7-amino-4-methyl-2H-1,4-benzoxazine as an antioxidant and to identify new therapeutic targets.
properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIRYCPDUFGICB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458994 | |
Record name | 7-amino-4-methyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-4-methyl-2H-1,4-benzoxazine | |
CAS RN |
220844-82-6 | |
Record name | 7-amino-4-methyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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